1-Chloro-2-(difluoromethoxy)-4-fluorobenzene
Overview
Description
“1-Chloro-2-(difluoromethoxy)-4-fluoro-benzene” is a chemical compound with the molecular formula C7H4ClF3O . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular weight of “1-Chloro-2-(difluoromethoxy)-4-fluoro-benzene” is 196.56 g/mol . The InChI code for this compound is 1S/C7H4ClF3O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H .Physical and Chemical Properties Analysis
“1-Chloro-2-(difluoromethoxy)-4-fluoro-benzene” is a liquid at room temperature . The molecular weight of this compound is 196.56 g/mol .Scientific Research Applications
Spectroscopy and Ionic Properties
- The use of two-color resonant mass analyzed threshold ionization (MATI) spectroscopy has been employed to investigate the ionic properties of halogenated benzenes, including compounds structurally similar to 1-Chloro-2-(difluoromethoxy)-4-fluoro-benzene. This technique allows for the detailed study of ionic ground states and vibrational modes of these compounds (Krüger et al., 2015).
Crystal Structures of Substituted Compounds
- Research has been conducted on crystal structures of various substituted 1'-deoxy-1'-phenyl-β-D-ribofuranoses, which include fluoro- and chloro-substituted compounds. These studies reveal details about molecular conformations, hydrogen bonding patterns, and intermolecular interactions, contributing to a deeper understanding of similar fluorinated and chlorinated compounds (Bats et al., 2014).
Fluorination Processes
- Investigations into the fluorination of aromatic compounds using systems such as xenon difluoride in the presence of boron trifluoride etherate have been conducted. Such studies offer insights into the chemical processes and yields of fluorinated products, including those similar to 1-Chloro-2-(difluoromethoxy)-4-fluoro-benzene (Fedorov et al., 2015).
Synthesis and Characterization of Fluorine-Containing Compounds
- Research on the synthesis and characterization of novel fluorine-containing polyetherimides, including the preparation and properties of compounds such as 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, contributes valuable information to the field of fluorinated benzene derivatives (Yu Xin-hai, 2010).
Gas Phase Acidity Studies
- Studies on the gas phase acidity of oligofluorobenzenes and oligochlorobenzenes provide critical insights into the electronic effects of fluorine and chlorine substituents on benzene rings. Such studies are relevant to understanding the chemical behavior of 1-Chloro-2-(difluoromethoxy)-4-fluoro-benzene (Hyla-Kryspin et al., 2005).
Solubility Studies
- Research on the solubility of fluorinated benzenes in various solvents provides essential data for understanding the solubility characteristics of similar compounds like 1-Chloro-2-(difluoromethoxy)-4-fluoro-benzene. This can be crucial for practical applications such as solvent selection for reactions or formulations (Qian et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-chloro-2-(difluoromethoxy)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWGYRSOAYSDFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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